molecular formula C14H19BrN2O B8705995 2-Bromo-1-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanone

2-Bromo-1-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanone

Cat. No. B8705995
M. Wt: 311.22 g/mol
InChI Key: VYEFKYVNMSNIRP-UHFFFAOYSA-N
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Patent
US05789412

Procedure details

1-(2,3-Xylyl)piperazine hydrochloride (5 g; 25 mmol) is suspended in dichloromethane and triethylamine (7.6 ml; 54 mmol) is added. The mixture is cooled to 0° C. and bromoacetyl bromide (2.4 ml; 27 mmol) is added dropwise. The reaction is stirred for 30 minutes and then diluted in dichloromethane, washed with half-saturated sodium bicarbonate solution and dried over magnesium sulfate. The final product is purified by flash chromatography with a gradient of eluents (30/70 to 50/50; EtOAc-Pet. ether).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Quantity
2.4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[C:2]1([N:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[CH3:9].C(N(CC)CC)C.[Br:23][CH2:24][C:25](Br)=[O:26]>ClCCl>[Br:23][CH2:24][C:25]([N:13]1[CH2:14][CH2:15][N:10]([C:2]2[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=2[CH3:9])[CH2:11][CH2:12]1)=[O:26] |f:0.1|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
Cl.C1(=C(C(=CC=C1)C)C)N1CCNCC1
Step Two
Name
Quantity
7.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
2.4 mL
Type
reactant
Smiles
BrCC(=O)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction is stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with half-saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The final product is purified by flash chromatography with a gradient of eluents (30/70 to 50/50; EtOAc-Pet. ether)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrCC(=O)N1CCN(CC1)C1=C(C(=CC=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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